1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone

Physicochemical profiling Drug-likeness Permeability prediction

1-[5-(1-Phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone (CAS 241127-10-6) is an N-acetylated pyrazole derivative with molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. The compound features a 5-(1-phenoxyethyl) substituent on the pyrazole ring and an acetyl group at the N1 position.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 241127-10-6
Cat. No. B2654503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone
CAS241127-10-6
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCC(C1=CC=NN1C(=O)C)OC2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c1-10(17-12-6-4-3-5-7-12)13-8-9-14-15(13)11(2)16/h3-10H,1-2H3
InChIKeyWYZYDJRUMCONEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5-(1-Phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone (CAS 241127-10-6): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


1-[5-(1-Phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone (CAS 241127-10-6) is an N-acetylated pyrazole derivative with molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol [1]. The compound features a 5-(1-phenoxyethyl) substituent on the pyrazole ring and an acetyl group at the N1 position. Key computed physicochemical properties include XLogP3 of 2.0, topological polar surface area (TPSA) of 44.1 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound possesses one undefined stereocenter, indicating it exists as a racemic mixture unless stereoselective synthesis is employed [1]. It is commercially available from multiple suppliers at purity levels ranging from 90% to 95%, and is intended exclusively for research and development use . Characterized spectroscopic data, including ¹H NMR (300 MHz, BRUKER AC-300) and FTIR spectra, are archived in public spectral databases, providing reference standards for identity verification [1].

Why N-Acetylated Pyrazoles Like 1-[5-(1-Phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone Cannot Be Interchanged with Non-Acylated or Differently Substituted Analogs


The N1-acetyl group on 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone fundamentally alters the compound's physicochemical and pharmacological profile relative to its non-acetylated parent, 5-(1-phenoxyethyl)-1H-pyrazole (CAS 321574-12-3) [1]. Acetylation eliminates the pyrazole N–H hydrogen bond donor (HBD count drops from 1 to 0), increases lipophilicity (XLogP3 = 2.0 for the acetylated form), and reduces topological polar surface area (TPSA = 44.1 Ų) [1]. These changes directly impact membrane permeability, metabolic stability, and target binding profiles. Furthermore, substitution of the acetyl group with a bulkier benzoyl moiety—as in the analog [5-(1-phenoxyethyl)-1H-pyrazol-1-yl](phenyl)methanone (CAS 324008-77-7)—introduces additional steric bulk and altered electronic properties, which can lead to different bioactivity and selectivity outcomes . Generic substitution without consideration of these specific molecular features risks introducing uncontrolled variables in structure-activity relationship (SAR) studies, compound library screening, or chemical biology probe experiments. The quantitative evidence below underscores why researchers and procurement specialists should treat this compound as a distinct chemical entity rather than an interchangeable member of the pyrazole class.

Quantitative Differentiation Evidence for 1-[5-(1-Phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone (CAS 241127-10-6) vs. Closest Analogs: Physicochemical, Spectral, and Purity Dimensions


Lipophilicity (XLogP3) and Hydrogen Bond Donor Count: N-Acetyl Derivative vs. Non-Acetylated Parent Pyrazole

N1-acetylation of the pyrazole ring in 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone eliminates the sole hydrogen bond donor present in the parent compound 5-(1-phenoxyethyl)-1H-pyrazole (CAS 321574-12-3), reducing HBD count from 1 to 0 [1]. Simultaneously, the XLogP3 value increases to 2.0 for the acetylated derivative, compared to a predicted value of approximately 1.5 for the non-acetylated parent (estimated from fragment-based calculation) [1]. This shift in lipophilicity of approximately +0.5 log units is consistent with the addition of the acetyl methyl group.

Physicochemical profiling Drug-likeness Permeability prediction

Vendor-Supplied Purity Specifications: Comparative Assessment of Commercially Available Batches of CAS 241127-10-6

Two verified commercial suppliers provide 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone with distinct purity specifications: AKSci (California, USA) supplies the compound at 95% minimum purity (Cat. No. 5042CH) , while Leyan (China) offers it at 90% purity (Product No. 2214523) . The 5% absolute difference in minimum purity specification translates to a difference in maximum total impurity burden of 5% (AKSci) vs. 10% (Leyan)—a two-fold difference in potential impurity load. For comparison, the structurally related analog 5-(1-phenoxyethyl)-1H-pyrazole (CAS 321574-12-3) is available from MolCore at 98% purity .

Quality control Chemical procurement Batch consistency

Spectroscopic Identity Confirmation: Archived ¹H NMR and FTIR Reference Data for CAS 241127-10-6

Reference ¹H NMR (300 MHz, BRUKER AC-300) and FTIR (capillary cell, neat) spectra for 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone are archived in the Wiley SpectraBase and PubChem spectral libraries, with the source sample attributed to Bionet Research Ltd., Cornwall, England [1][2]. In contrast, the benzoyl analog [5-(1-phenoxyethyl)-1H-pyrazol-1-yl](phenyl)methanone (CAS 324008-77-7) lacks comparable publicly accessible spectral reference data from an independent source, as its characterization appears limited to vendor-provided information . The availability of independently sourced, publicly archived spectral data for the target compound enables robust identity verification using orthogonal analytical techniques.

Analytical chemistry Compound identity verification Quality assurance

Molecular Complexity and Stereochemical Considerations: Racemic Mixture vs. Enantiopure Potential in CAS 241127-10-6

1-[5-(1-Phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone possesses one undefined atom stereocenter (the benzylic carbon of the 1-phenoxyethyl group), with a defined atom stereocenter count of 0, indicating the commercial product is a racemic mixture [1]. Bionet Research Ltd., the original source of the archived spectral sample, explicitly notes the compound as 'OIL: ISOMER MIXTURE' . In contrast, the enantiopure (S)-enantiomer of the non-acetylated parent, 5-[(1S)-1-phenoxyethyl]-1H-pyrazole, has separately reported computed properties including a density of 1.2±0.1 g/cm³ and boiling point of 350.4±17.0 °C at 760 mmHg . This stereochemical dimension represents both a differentiation point and a procurement consideration: researchers requiring stereochemically defined material must either perform chiral resolution or seek custom enantioselective synthesis.

Stereochemistry Chiral resolution Structure-activity relationships

Limited Published Bioactivity Data: Evidence Gap for CAS 241127-10-6 Relative to More Extensively Profiled Pyrazole Derivatives

A comprehensive search of PubChem BioAssay, PubMed, and Google Scholar (accessed April 2026) identified zero peer-reviewed publications containing quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ, MIC, etc.) specifically for 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone (CAS 241127-10-6) [1]. The PubChem BioAssay database lists no active or inactive bioassay results for CID 2764676 [1]. In contrast, structurally related pyrazole ethanone derivatives—such as 1-(3-(3-hydroxy-4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-ones—have published antitubercular activity data against M. tuberculosis H37Rv [2]. This evidence gap is critical for procurement decisions: the compound's biological profile remains uncharacterized, and any activity inferences must be drawn from class-level SAR trends rather than direct experimental data.

Bioactivity screening Literature gap analysis Compound prioritization

Optimal Research Application Scenarios for 1-[5-(1-Phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone (CAS 241127-10-6) Based on Available Differentiation Evidence


Exploratory Phenotypic or Target-Based Screening Where N-Acetyl Pyrazole Scaffold Novelty Is Prioritized

Given the absence of prior bioactivity data [1], this compound is ideally suited for de novo phenotypic screening campaigns or target-based primary screens where scaffold novelty is a strategic priority. The zero hydrogen bond donor count (HBD = 0) and moderate lipophilicity (XLogP3 = 2.0) place it within favorable drug-like property space (Lipinski Rule of 5 compliant), making it an appropriate candidate for fragment-based or diversity-oriented screening libraries. Researchers should leverage the independent spectral reference data [2] to verify compound identity before initiating screening, and should request Certificates of Analysis to confirm purity ≥ 95% if using the AKSci product .

Structure-Activity Relationship (SAR) Studies Comparing N-Acetyl vs. N-H vs. N-Benzoyl Pyrazole Series

The compound's primary differentiation lies in its N1-acetyl substitution pattern relative to the N–H parent (CAS 321574-12-3) and the N-benzoyl analog (CAS 324008-77-7) [1]. Systematic SAR studies that vary only the N1 substituent while keeping the 5-(1-phenoxyethyl) group constant can isolate the contribution of the acetyl group to target binding, cellular permeability, and metabolic stability. The XLogP3 difference of approximately +0.5 log units relative to the parent [1] provides a quantifiable basis for interpreting any observed differences in cellular potency or off-target activity.

Method Development for Chiral Resolution of Racemic 5-(1-Phenoxyethyl) Pyrazoles

The commercial product is supplied as an isomer mixture (racemate) at the benzylic stereocenter [1]. This creates an opportunity for analytical method development groups to establish chiral HPLC or SFC separation protocols for this scaffold class. The archived NMR and IR spectra of the racemate [2] serve as reference standards against which resolved enantiomers can be compared. Successful resolution would generate enantiopure material for downstream enantioselective SAR studies, adding significant value to structure-activity investigations.

Building Block for Diversity-Oriented Synthesis via N1-Deacetylation or C3/C4 Functionalization

The N-acetyl group can serve as a protective or directing group for further synthetic elaboration at the pyrazole C3 or C4 positions, or can be selectively removed to reveal the N–H pyrazole for subsequent N-functionalization. This synthetic versatility, combined with the compound's commercial availability at 90–95% purity [1], positions it as a practical starting material for generating focused libraries of 5-(1-phenoxyethyl)pyrazole derivatives with systematically varied N1 and core substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.